molecular formula C18H29N3S B5530747 1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea

1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea

Cat. No.: B5530747
M. Wt: 319.5 g/mol
InChI Key: WAECPGBPGOHGFZ-UHFFFAOYSA-N
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Description

1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperidine ring, a propan-2-yl group, and a phenyl group substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea typically involves the reaction of 1-(Piperidin-1-yl)propan-2-amine with 4-(propan-2-yl)phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)propan-2-amine: A precursor in the synthesis of the target compound.

    4-(Propan-2-yl)phenyl isothiocyanate: Another precursor used in the synthesis.

    Thiourea: A simpler analog with similar functional groups.

Uniqueness

1-[1-(Piperidin-1-yl)propan-2-yl]-3-[4-(propan-2-yl)phenyl]thiourea is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(1-piperidin-1-ylpropan-2-yl)-3-(4-propan-2-ylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3S/c1-14(2)16-7-9-17(10-8-16)20-18(22)19-15(3)13-21-11-5-4-6-12-21/h7-10,14-15H,4-6,11-13H2,1-3H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAECPGBPGOHGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)NC(C)CN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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